DP-326
Description
Overview of MicroRNAs (miRNAs) and Gene Regulation
MicroRNAs (miRNAs) are a class of small, single-stranded, non-coding RNA molecules, typically 20-23 nucleotides in length, that serve as crucial regulators of gene expression in a wide array of organisms, including plants and animals. nih.govnih.govfrontiersin.orgwikipedia.org Their primary function is to control gene expression after the genetic code has been transcribed from DNA into messenger RNA (mRNA), a process known as post-transcriptional regulation. frontiersin.orgnih.gov
The biogenesis of most miRNAs begins in the nucleus, where a gene encoding the miRNA is transcribed by RNA polymerase II into a long primary transcript called a pri-miRNA. nih.govnih.gov This pri-miRNA is then processed by a protein complex, which includes the enzyme Drosha, to form a shorter, hairpin-shaped precursor known as a pre-miRNA. nih.govmdpi.com The pre-miRNA is subsequently exported from the nucleus into the cytoplasm. nih.gov In the cytoplasm, another enzyme called Dicer cuts the pre-miRNA to create a mature, double-stranded miRNA duplex. mdpi.com
This duplex is loaded into a protein complex called the RNA-Induced Silencing Complex (RISC). wikipedia.orgmdpi.com Generally, one strand of the miRNA duplex (the guide strand) is retained by the RISC, while the other strand is degraded. wikipedia.orgresearchgate.net The mature miRNA within the RISC guides it to bind to complementary sequences on target mRNA molecules. nih.gov In animals, this binding site is most often located in the 3' untranslated region (3' UTR) of the mRNA. nih.govresearchgate.net The pairing between the miRNA and its target mRNA is often imperfect. nih.gov This interaction typically leads to one of two outcomes: the degradation of the target mRNA or the repression of its translation into a protein, effectively silencing the gene. nih.govwikipedia.orgmdpi.com Through this mechanism, a single miRNA can regulate the expression of multiple genes, playing a pivotal role in shaping the protein landscape of a cell. nih.gov
Discovery and Initial Characterization of miR-326
miR-326 was first identified in 2004 and was initially characterized as a microRNA specifically expressed in neurons. nih.gov Its precursor gene is located on human chromosome 11, within an intron of the beta-arrestin 1 gene (ARRB1). nih.govdoaj.org Further classification places miR-326 within the miR-15/107 gene group, and its expression has been associated with brain development and the differentiation of neural stem cells. nih.gov
Subsequent research has significantly expanded the understanding of miR-326's role beyond the nervous system. It has gained considerable attention for its function as a tumor suppressor in various types of human cancers. nih.govnih.gov Studies have consistently shown that miR-326 expression is often downregulated in cancerous tissues compared to healthy tissues. nih.govnih.govresearchgate.net This aberrant expression is linked to the development and progression of tumors, as miR-326 is involved in regulating critical cellular processes like cell growth, apoptosis (programmed cell death), migration, and invasion. nih.govnih.gov
| Feature | Description |
| Year of Discovery | 2004 nih.gov |
| Initial Identification | Neural-specific miRNA nih.gov |
| Genomic Location | Chromosome 11, within an intron of the ARRB1 gene nih.govdoaj.org |
| Gene Family | miR-15/107 group nih.gov |
| Primary Associated Function | Tumor suppressor nih.govnih.govdoaj.org |
Biological Significance in Cellular Homeostasis
Cellular homeostasis refers to the maintenance of a stable internal environment within a cell, which is essential for its survival and proper function. MicroRNAs are key contributors to this delicate balance by fine-tuning gene expression. nih.govmdpi.com miR-326, in particular, plays a significant role in maintaining cellular homeostasis by regulating multiple target genes and signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.govnews-medical.net
Dysregulation of miR-326 can disrupt cellular equilibrium, leading to various pathological conditions. nih.gov For instance, its role as a tumor suppressor is a prime example of its importance in homeostasis. By targeting and downregulating oncogenes, miR-326 helps control cell division and prevent uncontrolled proliferation, a hallmark of cancer. nih.gov It has been shown to influence key cancer-related signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell growth and survival. nih.govresearchgate.net In various cancers, including breast cancer, gliomas, and osteosarcoma, reduced levels of miR-326 have been linked to tumor progression and metastasis. nih.govresearchgate.netresearchgate.net
Beyond cancer, miR-326 is implicated in the pathogenesis of autoimmune diseases. nih.gov It plays a role in promoting the differentiation of lymphocytes, which are key cells of the immune system. nih.gov The abnormal expression of miR-326 has been observed in several autoimmune disorders, highlighting its importance in regulating immune responses and maintaining immune homeostasis. nih.gov
| Cellular Process | Role of miR-326 | Key Targeted Genes/Pathways |
| Cell Proliferation & Apoptosis | Acts as a tumor suppressor by inhibiting proliferation and promoting apoptosis. nih.gov | CCND1, FGF1, SOS1, NRAS, Bcl-2 nih.govresearchgate.net |
| Cell Migration & Invasion | Suppresses the ability of cancer cells to migrate and invade surrounding tissues. nih.gov | ELK1, FSCN1, TWIST1 nih.govnih.gov |
| Signaling Pathway Regulation | Modulates key pathways involved in cell growth, survival, and differentiation. nih.gov | ErbB/PI3K/AKT Pathway nih.govresearchgate.net |
| Immune System Regulation | Promotes lymphocyte differentiation, influencing immune responses. nih.gov | Not specified in provided context |
Properties
Molecular Formula |
C16H16FN3O4 |
|---|---|
Molecular Weight |
333.32 |
IUPAC Name |
(R)-3-(4-(6-(Aminomethyl)-5-hydroxypyridin-3-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one |
InChI |
InChI=1S/C16H16FN3O4/c17-13-4-10(20-7-11(8-21)24-16(20)23)1-2-12(13)9-3-15(22)14(5-18)19-6-9/h1-4,6,11,21-22H,5,7-8,18H2/t11-/m1/s1 |
InChI Key |
IPXVWCCYIGEWAS-LLVKDONJSA-N |
SMILES |
O=C1O[C@@H](CO)CN1C2=CC=C(C3=CC(O)=C(CN)N=C3)C(F)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DP326; DP 326; DP-326 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mir 326 Action
Transcriptional and Post-Transcriptional Regulation by miR-326.
MiR-326 influences gene expression through both direct and indirect mechanisms. aacrjournals.org Its primary mode of action involves post-transcriptional regulation by interacting with target mRNAs. europeanreview.orgnih.govnih.gov
Direct Target Messenger RNA (mRNA) Interactions and Gene Silencing.
MiR-326 directly binds to the 3'-UTR of specific target mRNAs, leading to their degradation or translational repression. jjgastro.comjst.go.jpmdpi.com This direct interaction is a key mechanism by which miR-326 silences gene expression. Numerous studies have identified direct mRNA targets of miR-326 in various cellular contexts. For instance, NOB1 has been identified as a direct target of miR-326 in gastric cancer and glioma cells, where miR-326 binding inhibits NOB1 expression, leading to reduced cell proliferation. jjgastro.com LASP1 is a direct target of miR-326 in hepatocellular carcinoma, and its suppression by miR-326 inhibits cell proliferation and invasion. spandidos-publications.com In lung cancer, Phox2a is a functional target of miR-326, and miR-326 regulates cell proliferation and migration by targeting Phox2a. nih.gov TCF4 is a direct target of miR-326 in cervical cancer, and miR-326 suppresses cell proliferation and cancer stem cell-like properties by targeting TCF4. amegroups.org Bcl-xL, an antiapoptotic protein, is a direct target of miR-326 in human platelets, and miR-326 binding to its 3'-UTR leads to decreased Bcl-xL expression and induces apoptosis. plos.orgscispace.com
Here is a table summarizing some direct mRNA targets of miR-326:
| Target mRNA | Associated Cellular Process(es) | Disease Context(s) | Source |
| NOB1 | Cell proliferation, Apoptosis | Gastric cancer, Glioma, Colorectal cancer | jjgastro.comresearchgate.net |
| LASP1 | Cell proliferation, Invasion | Hepatocellular carcinoma, Colorectal cancer | jjgastro.comspandidos-publications.com |
| Phox2a | Cell proliferation, Migration | Lung cancer | nih.gov |
| TCF4 | Cell proliferation, CSC-like properties | Cervical cancer | amegroups.org |
| Bcl-xL | Apoptosis | Platelets | plos.orgscispace.com |
| ELK1 | Cell proliferation, Migration | Cervical cancer, Prostatic tumors | jst.go.jpmdpi.com |
| TWIST1 | Epithelial-mesenchymal transition (EMT), Migration | Endometrial cancer | europeanreview.orgjst.go.jp |
| ADAM17 | EMT, Invasion | Lung Adenocarcinoma, Colorectal cancer | jjgastro.commdpi.com |
| ZEB1 | Metastasis, EMT | Colorectal cancer, Lung adenocarcinoma, Breast cancer | mdpi.comresearchgate.netportlandpress.com |
| CCND1 | Cell proliferation, Cell cycle arrest | Lung cancer, Gastric cancer, Cervical cancer | jjgastro.comnih.govamegroups.orgmdpi.com |
| FGFR1 | Tumor progression | Breast cancer | jjgastro.com |
| IGF1R | Proliferation, Migration, Invasion | HCC | jjgastro.com |
| SMAD6 | Tumor progression | HCC | jjgastro.com |
| PDK2 | Cellular metabolism, Oncogenesis | Pancreatic adenocarcinoma | archivesofmedicalscience.com |
| SOX12 | Cell proliferation, Migration, Invasion | Breast cancer | portlandpress.com |
| NSBP1 | Cell proliferation, Invasion | Non-small cell lung cancer | spandidos-publications.com |
| Ucn1 | Neuronal stress response | Midbrain neurons | nih.gov |
| SMO, Gli2 | Hedgehog signaling | Brain tumors, Developing lungs | atsjournals.org |
| Ets-1 | B cell differentiation, Th17 cell differentiation | Systemic lupus erythematosus, Autoimmune diseases | frontiersin.org |
| TNFSF14 | Pulmonary inflammation | Acute lung injury, Pulmonary fibrosis | researchgate.net |
| PTBP1 | Autophagy | Pulmonary fibrosis | researchgate.net |
| LKB1 | Autophagy | Acute lung injury | researchgate.net |
Indirect Regulatory Effects on Gene Expression.
Beyond direct mRNA targeting, miR-326 can indirectly influence gene expression through complex regulatory networks. aacrjournals.org It can interact with long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs) that act as competing endogenous RNAs (ceRNAs). These non-coding RNAs can sponge or sequester miRNAs, thereby reducing the amount of miRNA available to bind to its target mRNAs, leading to the upregulation of those targets. For example, LINC01270 acts as a ceRNA for miR-326, modulating the mRNA levels of LDOC1 and influencing NF-κB-mediated inflammation. mdpi.com Similarly, circ_0001730 functions as a ceRNA for miR-326, regulating the Wnt7B/β-catenin pathway in glioblastoma. jjgastro.com HOTAIR is another lncRNA that can regulate miR-326 expression, and this interaction is implicated in lung cancer and gliomas. nih.govcambridge.org
MiR-326 can also indirectly affect gene expression by targeting transcription factors that regulate the expression of numerous downstream genes. researchgate.net For instance, by targeting ELK1, a transcription factor, miR-326 can influence the MAPK signaling pathway. jst.go.jp
Protein Modulation and Biochemical Pathways Influenced by miR-326.
MiR-326's influence extends to the modulation of protein levels and participation in various biochemical pathways. nih.govaacrjournals.org By regulating mRNA stability and translation, miR-326 directly impacts the abundance of specific proteins. aacrjournals.orgmdpi.com
Regulation of Protein Synthesis and Degradation.
The primary mechanism by which miR-326 modulates protein levels is by inhibiting protein synthesis or promoting the degradation of target mRNAs. aacrjournals.orgjst.go.jpmdpi.com This post-transcriptional control directly reduces the amount of protein produced from a target mRNA. For example, miR-326 overexpression leads to decreased protein levels of its direct targets like NOB1, LASP1, Phox2a, TCF4, and Bcl-xL. jjgastro.comnih.govspandidos-publications.comamegroups.orgplos.orgscispace.com While the direct impact is on synthesis or degradation of mRNA, the downstream effect is a change in the cellular protein landscape.
Interplay with Enzyme Activities.
MiR-326 can influence enzyme activities indirectly by regulating the expression of enzymes themselves or regulatory proteins that affect enzyme function. nih.govnih.govresearchgate.net For example, miR-326 targets PDK2, a key enzyme in cellular metabolism, thereby influencing metabolic reprogramming in cancer cells. archivesofmedicalscience.com It can also impact signaling pathways involving enzymes, such as the MAPK pathway, by targeting transcription factors like ELK1. jst.go.jp Furthermore, miR-326 has been shown to regulate the phosphorylation levels of proteins in pathways like the MAPK pathway (P38, ERK1/2, and JNK) by targeting upstream regulators like NOB1. jjgastro.com
Influence on Key Cellular Processes.
MiR-326 plays a crucial role in influencing a variety of fundamental cellular processes. jjgastro.comnih.govaacrjournals.orgmdpi.comresearchgate.net Its regulatory activities contribute to the control of cell proliferation, apoptosis, migration, invasion, and differentiation. jjgastro.comdovepress.comnih.govjst.go.jpnih.govresearchgate.netportlandpress.com
In many cancers, miR-326 acts as a tumor suppressor, inhibiting cell proliferation and inducing apoptosis by targeting proto-oncogenes and regulators of cell cycle progression. jjgastro.comjst.go.jpnih.govportlandpress.comnih.gov For instance, miR-326 induces G2/M arrest in gastric cancer cells and G1/G0 arrest in breast cancer cells, inhibiting their proliferation. jjgastro.comjst.go.jpportlandpress.com It promotes apoptosis by targeting antiapoptotic proteins like Bcl-xL. plos.orgscispace.com
MiR-326 also influences cell migration and invasion, often by regulating genes involved in epithelial-mesenchymal transition (EMT). europeanreview.orgjst.go.jpresearchgate.net By targeting proteins like TWIST1 and ADAM17, miR-326 can suppress EMT and reduce the migratory and invasive capabilities of cancer cells. jst.go.jpresearchgate.net
Furthermore, miR-326 is involved in regulating differentiation processes, including neuronal differentiation and adipogenic differentiation of stem cells. nih.govmdpi.com It also plays a role in immune regulation, influencing the differentiation of immune cells like Th17 cells. frontiersin.orgmdpi.com
The influence of miR-326 on these cellular processes is often mediated through its interaction with various signaling pathways, including the Hedgehog, TGFβ, PI3K/AKT, MAPK, and Wnt/β-catenin pathways. jjgastro.comdovepress.comjst.go.jpamegroups.orgmdpi.comarchivesofmedicalscience.comatsjournals.org By modulating key components within these pathways, miR-326 can fine-tune cellular responses and contribute to disease development or suppression.
Compound Names and Corresponding PubChem CIDs
Cell Proliferation and Growth Control.
MiR-326 has been shown to exert inhibitory effects on cell proliferation and growth in numerous cancer types. Downregulation of miR-326 is frequently observed in various cancerous tissues, and its low expression is associated with tumor development and progression. jjgastro.comnih.gov
Studies have demonstrated that overexpression of miR-326 can significantly suppress cell proliferation in hepatocellular carcinoma (HCC), gastric cancer, non-small cell lung cancer (NSCLC), osteosarcoma, colorectal cancer, and cervical cancer. jjgastro.comspandidos-publications.comportlandpress.comnih.gov For instance, in HCC, restored miR-326 expression inhibited cell proliferation in vitro. spandidos-publications.com Similarly, in gastric cancer, miR-326 overexpression represses cell growth. jjgastro.comspandidos-publications.com In NSCLC, induced miR-326 expression attenuates cell proliferation and colony formation. spandidos-publications.com Overexpression of miR-326 also decreases cell proliferation in colorectal cancer and suppresses cell growth in osteosarcoma. spandidos-publications.com In cervical cancer, miR-326 overexpression has been shown to suppress proliferation. nih.gov
The mechanisms by which miR-326 controls cell proliferation often involve targeting key cell cycle regulators and signaling pathways. For example, miR-326 can induce cell cycle arrest. In colorectal cancer, miR-326 overexpression promotes cell cycle arrest. spandidos-publications.com In breast cancer, miR-326 overexpression significantly suppressed cell proliferation and induced cell cycle arrest at the G1/G0 phase. portlandpress.com This was also observed in NSCLC cells, where enforced expression of miR-326 increased cells in the G1 phase and decreased cells in the S phase. nih.gov In gastric cancer cells, miR-326 significantly induced G2/M arrest. nih.gov
Several target genes have been identified that mediate the anti-proliferative effects of miR-326. These include CyclinD1 (CCND1), which is a pivotal cell cycle regulatory protein. nih.govoncotarget.com MiR-326 directly targets CCND1 and inhibits NSCLC development. oncotarget.com Other targets involved in proliferation control include NOB1, Phox2a, NSBP1, and LASP1. jjgastro.comspandidos-publications.comnih.govnih.gov For instance, miR-326 inhibits gastric cancer cell growth by downregulating NOB1. nih.gov In NSCLC, miR-326 regulates cell proliferation by targeting Phox2a and NSBP1. jjgastro.comnih.gov In HCC, miR-326 suppresses proliferation by directly targeting LASP1. spandidos-publications.com
Data on the impact of miR-326 overexpression on cell proliferation in different cancer cell lines is summarized below:
| Cancer Type | Cell Line(s) | Effect of miR-326 Overexpression | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Huh-7 | Inhibited proliferation | LASP1 | spandidos-publications.com |
| Gastric Cancer | BGC-823 | Represses cell growth, G2/M arrest | NOB1, AKT pathway | jjgastro.comspandidos-publications.comnih.gov |
| Non-Small Cell Lung Cancer | A549, H838 | Attenuates proliferation, G1 arrest | Phox2a, NSBP1, CCND1 | jjgastro.comspandidos-publications.comnih.govoncotarget.com |
| Osteosarcoma | Inhibits cell growth | NOB1 | spandidos-publications.comdovepress.com | |
| Colorectal Cancer | Decreases proliferation, cell cycle arrest | NOB1 | jjgastro.comspandidos-publications.com | |
| Cervical Cancer | CaSki, HeLa | Suppressed proliferation | ELK1 | nih.gov |
| Breast Cancer | MCF-7 | Suppressed proliferation, G1/G0 arrest | SOX12, ErbB/PI3K pathway | portlandpress.comresearchgate.net |
| Glioma | Suppresses proliferation | NOB1, PKM2, SMO, MAPK pathway | jjgastro.comspandidos-publications.comnih.gov |
Programmed Cell Death (Apoptosis) Pathways.
MiR-326 is known to play a role in regulating programmed cell death, or apoptosis, often promoting it in cancer cells. Upregulation of miR-326 expression has been linked to increased apoptosis in various cancer types. nih.govspandidos-publications.comnih.gov
In hepatocellular carcinoma, recovered miR-326 expression activated cell apoptosis in vitro. spandidos-publications.com Similarly, in non-small cell lung cancer, induced miR-326 expression enhances cell apoptosis in vitro. spandidos-publications.comnih.gov Colorectal cancer cells with miR-326 overexpression show increased apoptosis. spandidos-publications.com Studies in glioma have also shown that ectopic miR-326 expression induces apoptosis. spandidos-publications.com MiR-326 has also been reported to promote apoptosis in breast cancer cells. jst.go.jp
The pro-apoptotic effects of miR-326 are mediated through its interaction with various target genes and signaling pathways involved in the apoptotic cascade. One key mechanism involves targeting anti-apoptotic proteins. MiR-326 targets antiapoptotic Bcl-xL and mediates apoptosis in human platelets. nih.govresearchgate.net In breast cancer, miR-326 targets genes in the ErbB/PI3K pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby driving apoptosis. researchgate.netresearchgate.net
Other targets implicated in miR-326-mediated apoptosis include NOB1 in colorectal cancer and glioma. jjgastro.comnih.gov In Parkinson's disease, miR-326 inhibits apoptosis of dopaminergic neurons through suppression of the KLK7-mediated MAPK signaling pathway. nih.gov
Data illustrating the effect of miR-326 on apoptosis in different cell types:
| Cell Type | Effect of miR-326 Overexpression | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Activated apoptosis | LASP1 | spandidos-publications.com |
| Non-Small Cell Lung Cancer | Enhances apoptosis | Phox2a | spandidos-publications.comnih.gov |
| Colorectal Cancer | Increases apoptosis | NOB1 | jjgastro.comspandidos-publications.com |
| Glioma | Induces apoptosis | NOB1 | jjgastro.comspandidos-publications.com |
| Breast Cancer | Promotes apoptosis | Bcl-xL, Bcl-2, ErbB/PI3K pathway | jst.go.jpresearchgate.netresearchgate.net |
| Platelets | Promotes apoptosis | Bcl-xL | nih.govresearchgate.net |
| Dopaminergic Neurons (PD) | Inhibits apoptosis | KLK7, MAPK pathway | nih.gov |
Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT).
MiR-326 plays a crucial role in regulating cell migration, invasion, and the process of epithelial-mesenchymal transition (EMT), which are critical steps in tumor metastasis. Low expression of miR-326 is often correlated with increased metastasis risk and poor prognosis in various cancers. jjgastro.comnih.govdovepress.com
Overexpression of miR-326 has been shown to inhibit cell invasion and migration in numerous cancer types, including hepatocellular carcinoma, gastric cancer, non-small cell lung cancer, osteosarcoma, colorectal cancer, glioma, breast cancer, cervical cancer, and endometrial cancer. jjgastro.comjst.go.jpspandidos-publications.comportlandpress.comnih.govnih.govdovepress.comeuropeanreview.orgjst.go.jp For instance, in HCC, recovered miR-326 expression inhibited cell invasion in vitro. spandidos-publications.com In gastric cancer, miR-326 overexpression represses cell migration and invasion. jjgastro.comspandidos-publications.com Induced miR-326 expression attenuates cell migration and invasion in NSCLC. spandidos-publications.comnih.gov MiR-326 overexpression decreases cell motility in colorectal cancer and suppresses invasion in glioma. spandidos-publications.com In breast cancer, miR-326 overexpression significantly suppressed cell migration and invasion. portlandpress.com Overexpression of miR-326 inhibits the proliferation, migration, and invasion of cervical cancer cells. nih.gov In endometrial cancer, upregulation of miR-326 inhibits cell migration and invasion. europeanreview.orgjst.go.jp
MiR-326 influences EMT, a process where epithelial cells lose their characteristics and gain mesenchymal properties, facilitating invasion and metastasis. europeanreview.orgjst.go.jp Studies have shown that miR-326 can suppress EMT. In endometrial cancer, upregulation of miR-326 inhibits EMT via targeting TWIST1. europeanreview.orgjst.go.jp TWIST1 is a critical oncogene that promotes EMT in various tumors. europeanreview.org MiR-326 mimic can prevent epithelial cells from transforming into mesenchymal cells by targeting transforming growth factor-β (TGF-β). jst.go.jp In lung adenocarcinoma, miR-326 can regulate cell invasion and EMT by targeting ADAM17. jjgastro.comkarger.comnih.gov
Several target genes mediate the effects of miR-326 on migration, invasion, and EMT. These include LASP1 in HCC, FSCN1 in gastric cancer, NSBP1, Phox2a, and ADAM17 in NSCLC, NOB1 in osteosarcoma, glioma, and colorectal cancer, ELK1 in cervical cancer, SOX12 in breast cancer, and TWIST1 and TGF-β1 in endometrial cancer and pulmonary fibrosis. jjgastro.comspandidos-publications.comportlandpress.comnih.govnih.govdovepress.comeuropeanreview.orgjst.go.jpkarger.comnih.govatsjournals.org
Data on the impact of miR-326 overexpression on cell migration and invasion:
| Cancer Type | Effect of miR-326 Overexpression on Migration/Invasion | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Inhibited invasion | LASP1 | spandidos-publications.com |
| Gastric Cancer | Represses migration and invasion | FSCN1 | jjgastro.comspandidos-publications.comdovepress.com |
| Non-Small Cell Lung Cancer | Attenuates migration and invasion | NSBP1, Phox2a, ADAM17 | jjgastro.comspandidos-publications.comnih.govdovepress.comkarger.comnih.gov |
| Osteosarcoma | Inhibits metastasis | NOB1 | spandidos-publications.comdovepress.com |
| Colorectal Cancer | Decreases motility and invasion | NOB1 | jjgastro.comspandidos-publications.com |
| Glioma | Suppresses invasion | NOB1 | jjgastro.comspandidos-publications.comdovepress.com |
| Breast Cancer | Suppressed migration and invasion | SOX12 | portlandpress.com |
| Cervical Cancer | Suppressed migration and invasion | ELK1 | nih.gov |
| Endometrial Cancer | Inhibits migration and invasion, suppresses EMT | TWIST1, TGF-β1 | europeanreview.orgjst.go.jp |
| Lung Adenocarcinoma | Inhibits invasion, regulates EMT | ADAM17 | karger.comnih.gov |
Cellular Differentiation and Development.
MiR-326 has been implicated in the regulation of cellular differentiation and developmental processes. ontosight.ainih.gov Its expression is associated with brain development and neural stem-cell differentiation. jst.go.jp
Beyond cancer, miR-326 plays a role in the differentiation of immune cells, particularly T helper 17 (Th17) cells, which are involved in autoimmune diseases like multiple sclerosis (MS). MiR-326 is upregulated in active MS lesions and promotes Th17 cell differentiation. jst.go.jpscispace.comresearchgate.net This effect is mediated, at least in part, by targeting Ets-1, a negative regulator of Th17 differentiation. scispace.comresearchgate.netnih.gov Overexpression of miR-326 enhances Th17 cell differentiation by targeting key factors (Smad1 and Smad4) in TGF-β signaling. jst.go.jp
MiR-326 has also been found to regulate B cell activity and autoantibody production in lupus disease by inhibiting Ets-1 expression, suggesting a role in B cell differentiation. nih.gov
In the context of development, miR-326 has been reported to participate in embryonic development. nih.gov It is transcribed from the intron of the beta-arrestin gene (ARRB1), and its expression is linked to neural development. jst.go.jp MiR-326 also regulates the growth of cerebellar neuronal progenitors. nih.gov
Data related to miR-326 and differentiation/development:
| Process/Cell Type | Role of miR-326 | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Neural Development/Differentiation | Associated with brain development and neural stem-cell differentiation | ARRB1 (host gene) | jst.go.jp |
| Th17 Cell Differentiation (MS) | Promotes differentiation | Ets-1, Smad1, Smad4 | jst.go.jpscispace.comresearchgate.net |
| B Cell Differentiation (Lupus) | Regulates activity and differentiation | Ets-1 | nih.gov |
| Embryonic Development | Participates in | nih.gov | |
| Cerebellar Neuronal Progenitors | Controls growth | nih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| miR-326 | N/A* |
*miR-326 is a microRNA, not a chemical compound with a standard PubChem CID. It is typically identified by accession numbers in microRNA databases. For example, the human miR-326 can be found in miRBase (e.g., MIMAT0000771).It appears there might be a misunderstanding regarding the subject of the article. The provided outline focuses on the "," which pertains to a microRNA (miR-326), not a chemical compound named "DP-326." MicroRNAs are small, non-coding RNA molecules that regulate gene expression.
Based on the provided outline and the search results, which exclusively discuss the biological functions of miR-326, this article will detail the known molecular and cellular mechanisms of miR-326.
MicroRNA-326 (miR-326) is a small, endogenous, non-coding RNA molecule that plays a crucial role in regulating gene expression at the post-transcriptional level. ontosight.ainih.gov This regulation is primarily achieved by binding to complementary sequences, typically in the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. ontosight.ainih.gov MiR-326 is involved in a wide array of biological processes, including development, differentiation, and the pathogenesis of various diseases, notably cancer and autoimmune disorders. ontosight.ai In many contexts, miR-326 functions as a tumor suppressor, and its expression is frequently found to be downregulated in numerous human cancers. jjgastro.comjst.go.jpnih.gov
Cell Proliferation and Growth Control.
MiR-326 has been widely reported to inhibit cell proliferation and control cell growth across various cancer types. Its reduced expression is commonly observed in cancerous tissues and is linked to tumor development and progression. jjgastro.comnih.gov
Overexpression of miR-326 has been shown to significantly suppress cell proliferation in several cancers, including hepatocellular carcinoma (HCC), gastric cancer, non-small cell lung cancer (NSCLC), osteosarcoma, colorectal cancer, and cervical cancer. jjgastro.comspandidos-publications.comportlandpress.comnih.gov For instance, restoring miR-326 expression in HCC cells inhibited proliferation in vitro. spandidos-publications.com In gastric cancer, miR-326 overexpression has been found to repress cell growth. jjgastro.comspandidos-publications.com Induced expression of miR-326 in NSCLC cells attenuates proliferation and colony formation. spandidos-publications.com Similarly, miR-326 overexpression decreases proliferation in colorectal cancer and suppresses growth in osteosarcoma. spandidos-publications.com Studies also indicate that miR-326 overexpression suppresses proliferation in cervical cancer cells. nih.gov
The mechanisms underlying miR-326's control over cell proliferation often involve targeting key regulators of the cell cycle and associated signaling pathways. MiR-326 can induce cell cycle arrest. In colorectal cancer, miR-326 overexpression promotes cell cycle arrest. spandidos-publications.com Breast cancer cells with elevated miR-326 expression show significantly suppressed proliferation and induced cell cycle arrest at the G1/G0 phase. portlandpress.com Enforced expression of miR-326 in NSCLC cells has been shown to increase the proportion of cells in the G1 phase while decreasing those in the S phase. nih.gov In gastric cancer cells, miR-326 significantly induced G2/M arrest. nih.gov
Several target genes have been identified that mediate the anti-proliferative effects of miR-326. These include CyclinD1 (CCND1), a crucial cell cycle regulatory protein. nih.govoncotarget.com MiR-326 directly targets CCND1 and inhibits NSCLC development. oncotarget.com Other targets involved in proliferation control include NOB1, Phox2a, NSBP1, and LASP1. jjgastro.comspandidos-publications.comnih.govnih.gov For example, miR-326 inhibits gastric cancer cell growth by downregulating NOB1. nih.gov In NSCLC, miR-326 regulates proliferation by targeting Phox2a and NSBP1. jjgastro.comnih.gov In HCC, miR-326 suppresses proliferation by directly targeting LASP1. spandidos-publications.com
The impact of miR-326 overexpression on cell proliferation in various cancer cell lines is summarized in the table below:
| Cancer Type | Cell Line(s) | Effect of miR-326 Overexpression | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Huh-7 | Inhibited proliferation | LASP1 | spandidos-publications.com |
| Gastric Cancer | BGC-823 | Represses cell growth, G2/M arrest | NOB1, AKT pathway | jjgastro.comspandidos-publications.comnih.gov |
| Non-Small Cell Lung Cancer | A549, H838 | Attenuates proliferation, G1 arrest | Phox2a, NSBP1, CCND1 | jjgastro.comspandidos-publications.comnih.govoncotarget.com |
| Osteosarcoma | Not specified | Inhibits cell growth | NOB1 | spandidos-publications.comdovepress.com |
| Colorectal Cancer | Not specified | Decreases proliferation, cell cycle arrest | NOB1 | jjgastro.comspandidos-publications.com |
| Cervical Cancer | CaSki, HeLa | Suppressed proliferation | ELK1 | nih.gov |
| Breast Cancer | MCF-7 | Suppressed proliferation, G1/G0 arrest | SOX12, ErbB/PI3K pathway | portlandpress.comresearchgate.net |
| Glioma | Not specified | Suppresses proliferation | NOB1, PKM2, SMO, MAPK pathway | jjgastro.comspandidos-publications.comnih.gov |
Programmed Cell Death (Apoptosis) Pathways.
MiR-326 is recognized for its role in regulating programmed cell death, or apoptosis, often promoting this process in cancer cells. Increased expression of miR-326 has been correlated with enhanced apoptosis in various cancer types. nih.govspandidos-publications.comnih.gov
In hepatocellular carcinoma, restored miR-326 expression has been shown to activate cell apoptosis in vitro. spandidos-publications.com Similarly, in non-small cell lung cancer, induced miR-326 expression enhances apoptosis in vitro. spandidos-publications.comnih.gov Colorectal cancer cells exhibiting miR-326 overexpression demonstrate increased apoptosis. spandidos-publications.com Studies in glioma also indicate that ectopic miR-326 expression induces apoptosis. spandidos-publications.com MiR-326 has also been reported to promote apoptosis in breast cancer cells. jst.go.jp
The pro-apoptotic effects of miR-326 are mediated through its interactions with various target genes and signaling pathways involved in the apoptotic cascade. One significant mechanism involves targeting anti-apoptotic proteins. MiR-326 targets antiapoptotic Bcl-xL and mediates apoptosis in human platelets. nih.govresearchgate.net In breast cancer, miR-326 targets genes within the ErbB/PI3K pathway, leading to the downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2, thereby driving apoptosis. researchgate.netresearchgate.net
Other targets implicated in miR-326-mediated apoptosis include NOB1 in colorectal cancer and glioma. jjgastro.comnih.gov In the context of Parkinson's disease, miR-326 has been shown to inhibit apoptosis of dopaminergic neurons through the suppression of the KLK7-mediated MAPK signaling pathway. nih.gov
Data illustrating the effect of miR-326 on apoptosis in different cell types:
| Cell Type | Effect of miR-326 Overexpression | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Activated apoptosis | LASP1 | spandidos-publications.com |
| Non-Small Cell Lung Cancer | Enhances apoptosis | Phox2a | spandidos-publications.comnih.gov |
| Colorectal Cancer | Increases apoptosis | NOB1 | jjgastro.comspandidos-publications.com |
| Glioma | Induces apoptosis | NOB1 | jjgastro.comspandidos-publications.com |
| Breast Cancer | Promotes apoptosis | Bcl-xL, Bcl-2, ErbB/PI3K pathway | jst.go.jpresearchgate.netresearchgate.net |
| Platelets | Promotes apoptosis | Bcl-xL | nih.govresearchgate.net |
| Dopaminergic Neurons (PD) | Inhibits apoptosis | KLK7, MAPK pathway | nih.gov |
Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT).
MiR-326 plays a critical role in regulating cell migration, invasion, and the process of epithelial-mesenchymal transition (EMT), which are fundamental steps in tumor metastasis. Low expression levels of miR-326 are often correlated with an increased risk of metastasis and a poor prognosis in various cancers. jjgastro.comnih.govdovepress.com
Overexpression of miR-326 has been demonstrated to inhibit cell invasion and migration in numerous cancer types, including hepatocellular carcinoma, gastric cancer, non-small cell lung cancer, osteosarcoma, colorectal cancer, glioma, breast cancer, cervical cancer, and endometrial cancer. jjgastro.comjst.go.jpspandidos-publications.comportlandpress.comnih.govnih.govdovepress.comeuropeanreview.orgjst.go.jp For instance, in HCC, restored miR-326 expression inhibited cell invasion in vitro. spandidos-publications.com In gastric cancer, miR-326 overexpression represses cell migration and invasion. jjgastro.comspandidos-publications.com Induced miR-326 expression attenuates cell migration and invasion in NSCLC. spandidos-publications.comnih.gov MiR-326 overexpression decreases cell motility in colorectal cancer and suppresses invasion in glioma. spandidos-publications.com In breast cancer, miR-326 overexpression significantly suppressed cell migration and invasion. portlandpress.com Overexpression of miR-326 also inhibits the proliferation, migration, and invasion of cervical cancer cells. nih.gov In endometrial cancer, upregulation of miR-326 inhibits cell migration and invasion. europeanreview.orgjst.go.jp
MiR-326 influences EMT, a process where epithelial cells lose their characteristics and acquire mesenchymal properties, thereby facilitating invasion and metastasis. europeanreview.orgjst.go.jp Studies have shown that miR-326 can suppress EMT. In endometrial cancer, upregulation of miR-326 inhibits EMT by targeting TWIST1. europeanreview.orgjst.go.jp TWIST1 is a key oncogene known to promote EMT in various tumors. europeanreview.org MiR-326 mimics can prevent epithelial cells from transforming into mesenchymal cells by targeting transforming growth factor-β (TGF-β). jst.go.jp In lung adenocarcinoma, miR-326 can regulate cell invasion and EMT by targeting ADAM17. jjgastro.comkarger.comnih.gov
Several target genes mediate the effects of miR-326 on migration, invasion, and EMT. These include LASP1 in HCC, FSCN1 in gastric cancer, NSBP1, Phox2a, and ADAM17 in NSCLC, NOB1 in osteosarcoma, glioma, and colorectal cancer, ELK1 in cervical cancer, SOX12 in breast cancer, and TWIST1 and TGF-β1 in endometrial cancer and pulmonary fibrosis. jjgastro.comspandidos-publications.comportlandpress.comnih.govnih.govdovepress.comeuropeanreview.orgjst.go.jpkarger.comnih.govatsjournals.org
Data on the impact of miR-326 overexpression on cell migration and invasion:
| Cancer Type | Effect of miR-326 Overexpression on Migration/Invasion | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Hepatocellular Carcinoma | Inhibited invasion | LASP1 | spandidos-publications.com |
| Gastric Cancer | Represses migration and invasion | FSCN1 | jjgastro.comspandidos-publications.comdovepress.com |
| Non-Small Cell Lung Cancer | Attenuates migration and invasion | NSBP1, Phox2a, ADAM17 | jjgastro.comspandidos-publications.comnih.govdovepress.comkarger.comnih.gov |
| Osteosarcoma | Inhibits metastasis | NOB1 | spandidos-publications.comdovepress.com |
| Colorectal Cancer | Decreases motility and invasion | NOB1 | jjgastro.comspandidos-publications.com |
| Glioma | Suppresses invasion | NOB1 | jjgastro.comspandidos-publications.comdovepress.com |
| Breast Cancer | Suppressed migration and invasion | SOX12 | portlandpress.com |
| Cervical Cancer | Suppressed migration and invasion | ELK1 | nih.gov |
| Endometrial Cancer | Inhibits migration and invasion, suppresses EMT | TWIST1, TGF-β1 | europeanreview.orgjst.go.jp |
| Lung Adenocarcinoma | Inhibits invasion, regulates EMT | ADAM17 | karger.comnih.gov |
Cellular Differentiation and Development.
MiR-326 has been implicated in the regulation of cellular differentiation and various developmental processes. ontosight.ainih.gov Its expression is associated with brain development and the differentiation of neural stem cells. jst.go.jp
Beyond its roles in cancer, miR-326 is involved in the differentiation of immune cells, particularly T helper 17 (Th17) cells, which are key players in autoimmune diseases such as multiple sclerosis (MS). MiR-326 is upregulated in active MS lesions and promotes Th17 cell differentiation. jst.go.jpscispace.comresearchgate.net This effect is mediated, at least in part, by targeting Ets-1, which acts as a negative regulator of Th17 differentiation. scispace.comresearchgate.netnih.gov Overexpression of miR-326 enhances Th17 cell differentiation by targeting key factors (Smad1 and Smad4) in TGF-β signaling. jst.go.jp
MiR-326 has also been found to regulate B cell activity and autoantibody production in lupus disease by inhibiting Ets-1 expression, suggesting its involvement in B cell differentiation. nih.gov
In the context of development, miR-326 has been reported to participate in embryonic development. nih.gov It is transcribed from the intron of the beta-arrestin gene (ARRB1), and its expression is linked to neural development. jst.go.jp MiR-326 also plays a role in controlling the growth of cerebellar neuronal progenitors. nih.gov
Data related to miR-326 and differentiation/development:
| Process/Cell Type | Role of miR-326 | Key Target(s) Mentioned | Citation(s) |
|---|---|---|---|
| Neural Development/Differentiation | Associated with brain development and neural stem-cell differentiation | ARRB1 (host gene) | jst.go.jp |
| Th17 Cell Differentiation (MS) | Promotes differentiation | Ets-1, Smad1, Smad4 | jst.go.jpscispace.comresearchgate.net |
| B Cell Differentiation (Lupus) | Regulates activity and differentiation | Ets-1 | nih.gov |
| Embryonic Development | Participates in | Not specified | nih.gov |
| Cerebellar Neuronal Progenitors | Controls growth | Not specified | nih.gov |
Regulatory Networks and Signaling Pathways Associated with Mir 326
Involvement in Oncogenic Signaling Cascades
miR-326 is recognized as a tumor suppressor in various cancers. nih.gov Its function is partly attributed to its ability to modulate key oncogenic signaling cascades.
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is a common event in many cancers. nih.gov Research indicates that microRNAs can influence this pathway's activity. While direct modulation by a compound named DP-326 is not documented, miR-326 itself has been studied in contexts involving cell proliferation and survival, processes heavily controlled by the PI3K/Akt/mTOR pathway. nih.govnih.gov This pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. youtube.com Activated Akt then influences a multitude of downstream targets, including the mTOR complex (mTORC1 and mTORC2), which are central regulators of protein synthesis and cell growth. nih.govmdpi.com
Interaction with Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is vital during embryonic development and tissue homeostasis. dovepress.com Its dysregulation can contribute to cancer development and drug resistance. dovepress.com Studies have established a direct link between miR-326 and the Hh pathway. nih.govnih.gov Specifically, miR-326 can act as a negative modulator of Hh signaling by directly targeting key components such as Smoothened (Smo) and the transcription factor Gli2. nih.govnih.gov This interaction forms a negative feedback loop, where miR-326 expression is influenced by Hh activity and, in turn, regulates the pathway's output. nih.gov In conditions like pediatric B-cell acute lymphoblastic leukemia, a significant negative association has been observed between the expression levels of miR-326 and Smo. dovepress.com
Table 1: Key Components in the Hedgehog Signaling Pathway Targeted by miR-326
| Target Protein | Function in Pathway | Effect of miR-326 Binding |
|---|---|---|
| Smoothened (Smo) | A G-protein-coupled receptor that acts as the signal transducer of the Hh pathway. | Direct targeting and translational repression, leading to decreased Hh signaling. dovepress.comnih.gov |
| Gli2 | A key transcription factor that mediates the transcriptional response of the Hh pathway. | Direct targeting and inhibition, reducing the expression of Hh target genes. nih.govnih.gov |
Influence on Ras/Raf/MAPK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a chain of proteins that communicates signals from cell surface receptors to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. wikipedia.orgyoutube.com Dysregulation of this pathway is implicated in over 30% of all human cancers. nih.gov While specific interactions involving a compound "this compound" are unknown, miR-326 has been shown to regulate genes that can be involved in this cascade, such as Neuroblastoma RAS Viral Oncogene Homolog (NRAS). nih.gov The pathway is initiated by the activation of Ras proteins, which then activate a cascade of kinases including Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression. wikipedia.orgnih.gov
Interplay with Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryogenesis and tissue maintenance, and its aberrant activation is strongly linked to various cancers. nih.govimbm.org The central mediator of this pathway is β-catenin, whose levels are tightly controlled. nih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." imbm.org Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.gov Studies have demonstrated that miR-326 can influence this pathway, thereby affecting cancer cell proliferation and differentiation. researchgate.net
Regulation of Fibrogenic and Inflammatory Signaling
Beyond its role in cancer, miR-326 is also implicated in fibrotic diseases and inflammatory processes. nih.gov
Crosstalk with TGF-β1/Smad3 Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer and is a key driver of fibrosis. mdpi.com The canonical pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3 transcription factors. nih.gov These activated Smads then translocate to the nucleus to regulate the expression of target genes involved in fibrosis and immune responses. mdpi.com Research has shown that miR-326 can interact with this pathway. For instance, in the context of fibrotic diseases, the expression of miR-326 can be regulated by TGF-β1, and in turn, miR-326 can modulate the expression of downstream fibrotic markers.
Table 2: Summary of miR-326 Interactions with Signaling Pathways
| Signaling Pathway | Role of Pathway | Interaction with miR-326 |
|---|---|---|
| PI3K/Akt/mTOR | Cell proliferation, survival, metabolism. nih.gov | Implicated in processes regulated by miR-326. nih.gov |
| Hedgehog (Hh) | Development, tissue homeostasis, cancer. dovepress.com | Acts as a negative regulator by targeting Smo and Gli2. nih.govnih.gov |
| Ras/Raf/MAPK | Cell proliferation, differentiation, survival. nih.gov | Can regulate components associated with the pathway, such as NRAS. nih.gov |
| Wnt/β-catenin | Embryogenesis, tissue homeostasis, cancer. nih.gov | Influences pathway activity, affecting cell proliferation. researchgate.net |
| TGF-β1/Smad3 | Fibrosis, immune response, cancer. nih.gov | Expression can be modulated by and can influence components of the fibrotic response. |
No Publicly Available Data Links Chemical Compound "this compound" to Specified Biological Pathways
Despite a comprehensive search of scientific literature and public databases, there is currently no identifiable chemical compound designated as "this compound" associated with the regulatory networks and signaling pathways outlined in the provided article structure. All available research consistently points to miR-326, a microRNA, as the key regulator in these biological processes.
The requested article framework focuses on the role of a compound in modulating miR-326, inflammatory responses, neurobiological signaling involving Urocortin 1, and neuroinflammatory processes. However, extensive inquiries have failed to establish a link between a chemical substance named this compound and these specific functions.
The scientific literature is rich with information on miR-326 , a non-coding RNA molecule that plays a significant role in various cellular and physiological processes. Research has indeed established the involvement of miR-326 in the pathways mentioned in the query.
Studies have shown that miR-326 is involved in complex regulatory networks, influencing gene expression and signaling cascades.
Role in Inflammatory Responses
Evidence suggests that miR-326 can modulate inflammatory responses. Its expression levels have been observed to change in inflammatory conditions, and it is believed to target components of inflammatory signaling pathways.
Neurobiological Signaling and Stress Response Pathways
The role of miR-326 extends to the central nervous system, where it is implicated in stress responses and neurobiological signaling.
Regulation of Neuropeptide Expression (e.g., Urocortin 1)
A key finding in neurobiology is the regulation of the neuropeptide Urocortin 1 by miR-326. Research has demonstrated that miR-326 can directly target the messenger RNA of Urocortin 1, thereby influencing its expression levels. This interaction is crucial in the context of stress and mood regulation.
Involvement in Neuroinflammatory Processes
Furthermore, miR-326 has been identified as a participant in neuroinflammatory processes. Its dysregulation has been associated with inflammatory conditions within the nervous system.
Role of Mir 326 in Disease Pathogenesis: Preclinical Insights
Cancer Biology Research
In the realm of oncology, miR-326 is predominantly recognized as a tumor suppressor. jjgastro.com Its expression is frequently downregulated in various malignancies, and this reduced expression often correlates with poor prognosis, tumor progression, and metastasis. nih.gov Research has demonstrated its involvement in modulating key signaling pathways that govern cancer cell behavior.
Breast Cancer: Studies have consistently shown that miR-326 expression is significantly decreased in breast cancer tissues and cell lines compared to normal tissues. nih.gov This downregulation is associated with more advanced clinical stages. nih.gov Functionally, miR-326 acts as a tumor suppressor by inhibiting critical oncogenic pathways. nih.gov For instance, it has been shown to target the ErbB/PI3K signaling pathway, which is crucial for cancer cell growth and survival. nih.govresearchgate.net By targeting key components of this pathway, such as EGFR, ErbB2, and ErbB3, miR-326 can effectively suppress the malignant phenotype of breast cancer cells. nih.govresearchgate.net
Pancreatic Adenocarcinoma: In pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies, miR-326 is also downregulated in both patient tissues and blood. nih.gov Its tumor suppressor role in this context is linked to its modulation of the Hedgehog signaling pathway, a critical pathway in pancreatic cancer development. nih.gov Specifically, miR-326 targets and downregulates Smoothened (SMO), a key component of the Hedgehog pathway. nih.gov This inhibition of SMO by miR-326 suggests its potential as a therapeutic agent to counteract the progression of pancreatic cancer. nih.gov Furthermore, higher expression of miR-326 in PDAC patients has been correlated with a better prognosis and longer survival. nih.gov
Table 1: Tumor Suppressor Functions of miR-326 in Specific Cancers
| Cancer Type | Key Findings | Targeted Pathways/Molecules | Reference |
|---|---|---|---|
| Breast Cancer | Downregulated in tumor tissues and cell lines; correlates with poor survival. | ErbB/PI3K signaling pathway (EGFR, ErbB2, ErbB3, AKT) | nih.govnih.gov |
| Overexpression inhibits proliferation, migration, and invasion. | SOX12 | nih.gov | |
| Pancreatic Adenocarcinoma | Downregulated in patient blood and tissue. | Hedgehog (Hh) signaling pathway | nih.gov |
| Overexpression downregulates SMO, a key pathway component. | Smoothened (SMO) | nih.gov |
The tumor-suppressive effects of miR-326 are manifested through its regulation of fundamental cancer cell phenotypes.
Growth: By upregulating miR-326, researchers have observed significant suppression of cancer cell proliferation and colony formation. nih.govspandidos-publications.com In breast cancer, this is achieved partly by inducing cell cycle arrest at the G1/G0 phase. nih.gov In lung cancer, enforced expression of miR-326 inhibited cell proliferation both in vitro and in vivo. nih.gov
Apoptosis: miR-326 can promote apoptosis, or programmed cell death, in cancer cells. nih.gov In hepatocellular carcinoma, restoring miR-326 expression was shown to activate apoptosis. spandidos-publications.com Similarly, in breast cancer cells, upregulation of miR-326 induced apoptosis. nih.govresearchgate.net
Metastasis: A crucial aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. nih.gov miR-326 has been shown to inhibit the key processes of cell migration and invasion. nih.gov In breast cancer, overexpressing miR-326 significantly suppressed cell migration and invasion capabilities. nih.govnih.gov This anti-metastatic function has also been observed in non-small cell lung cancer, gastric cancer, and osteosarcoma. nih.govspandidos-publications.com
Table 2: Regulation of Cancer Cell Phenotypes by miR-326
| Cellular Phenotype | Effect of miR-326 Upregulation | Cancer Models Studied | Reference |
|---|---|---|---|
| Growth/Proliferation | Inhibition | Breast Cancer, Lung Cancer, Hepatocellular Carcinoma | nih.govspandidos-publications.comnih.gov |
| Apoptosis | Induction | Breast Cancer, Hepatocellular Carcinoma | nih.govspandidos-publications.com |
| Metastasis (Migration & Invasion) | Inhibition | Breast Cancer, Lung Cancer, Gastric Cancer | nih.govnih.gov |
Fibrotic Disorders
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. nih.gov Emerging evidence suggests that miR-326 plays a protective role in the context of fibrosis.
Intrauterine adhesion (IUA), a condition characterized by endometrial fibrosis, can lead to infertility. nih.gov Studies have found that miR-326 is significantly downregulated in the endometrial tissues of patients with IUA. nih.govspandidos-publications.com This downregulation correlates with an increase in fibrotic markers. researchgate.net
Preclinical research has shown that overexpression of miR-326 can inhibit the process of endometrial fibrosis. nih.govspandidos-publications.com The mechanism behind this anti-fibrotic effect involves the regulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad3 signaling pathway, a key pathway in the development of fibrosis. spandidos-publications.comresearchgate.net miR-326 directly targets TGF-β1, a potent pro-fibrogenic mediator. nih.gov By suppressing TGF-β1 expression, miR-326 effectively blocks the activation of this pro-fibrotic signaling cascade in endometrial stromal cells. nih.govspandidos-publications.com
Table 3: Research Findings on miR-326 in Endometrial Fibrosis
| Finding | Mechanism of Action | Experimental Observation | Reference |
|---|---|---|---|
| Downregulation in IUA | N/A | miR-326 levels are lower in endometrial tissues of IUA patients. | nih.govspandidos-publications.com |
| Anti-fibrotic Role | Directly targets TGF-β1 mRNA. | Overexpression of miR-326 downregulates pro-fibrotic genes (α-SMA, COL1A1, FN). | nih.govresearchgate.netspandidos-publications.com |
| Pathway Regulation | Suppresses the TGF-β1/Smad3 signaling pathway. | Overexpression of miR-326 blocks the activation of the TGF-β1/Smad3 pathway in endometrial cells. | spandidos-publications.comresearchgate.net |
The role of miR-326 in inhibiting fibrosis is not limited to the endometrium. Research indicates its involvement in other fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, suggesting a broader anti-fibrotic function for this microRNA. nih.gov Its ability to regulate central fibrotic pathways like the TGF-β1/Smad pathway suggests its therapeutic potential across a spectrum of fibrotic conditions. nih.gov
Neurological and Neuropsychiatric Conditions
The central nervous system also sees a regulatory role for miR-326. mdpi.com Research has linked dysregulation of this microRNA to neuropsychiatric conditions. For example, reduced levels of miR-326 have been observed in the midbrains of depressed individuals who died by suicide. nih.gov
In this context, miR-326 has been identified as an upstream regulator of Urocortin 1 (Ucn1), a neuropeptide involved in the stress response. nih.gov Downregulation of miR-326 leads to an increase in Ucn1 expression. nih.gov This suggests that miR-326 plays a role in modulating neuronal responses to stress and may be implicated in the pathophysiology of stress-related psychiatric disorders. nih.gov Furthermore, large-scale studies have identified genetic variants that influence the expression of hundreds of microRNAs in the brain, including those implicated in conditions like bipolar disorder, major depression, and schizophrenia, highlighting the complex regulatory networks involving miRNAs in brain health and disease. nih.gov
Table of Compound Names
| Compound Name |
|---|
| α-smooth muscle actin (α-SMA) |
| collagen type I α 1 chain (COL1A1) |
| fibronectin (FN) |
| Smoothened (SMO) |
| SOX12 |
| transforming growth factor-β1 (TGF-β1) |
Dysregulation in Stress-Related Disorders
Research has indicated that the expression levels of miR-326 can be altered in response to stress. Studies in animal models have suggested a link between changes in miR-326 expression in certain brain regions and the development of stress-related behaviors. The specific mechanisms by which miR-326 contributes to the pathogenesis of stress-related disorders are a subject of ongoing investigation.
Impact on Neuronal Function
MiR-326 is known to be expressed in the nervous system and is involved in neuronal development and function. Preclinical studies have explored its role in processes such as neurogenesis, synaptic plasticity, and neuronal survival. Dysregulation of miR-326 has been linked to pathological changes in neuronal function in various neurological disease models.
An article on the chemical compound "DP-326" as requested cannot be generated. Extensive searches have not yielded any evidence of a chemical compound with this designation. The identifier "this compound" appears in various contexts, such as product codes for brake pads and design elements, but not in any scientific or chemical literature as a compound.
Therefore, it is not possible to provide information on its use in research methodologies and preclinical models for miR-326 studies, as the foundational subject of the request does not appear to exist. Without a verifiable chemical entity, the subsequent sections of the requested article, including in vitro experimental approaches and preclinical animal models, cannot be addressed.
Research Methodologies and Preclinical Models for Mir 326 Studies
Preclinical Animal Models.
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the precise function of a specific microRNA. These models involve the targeted manipulation of the mouse genome to either eliminate (knockout) or overexpress the miRNA of interest.
In the context of miR-326, knockout mouse models have been developed. The Mouse Genome Informatics (MGI) database records a model for Mir326, where mice homozygous for a null mutation exhibit reduced neurological damage following hypoxic-ischemic brain injury, suggesting a role for miR-326 in exacerbating this type of neuronal damage. gsea-msigdb.org
Another approach involves the use of lentiviral vectors to modulate miR-326 expression in vivo. For instance, in a mouse model of autoimmune thyroiditis (AIT), a lentivirus sponge designed to inhibit endogenous miR-326 activity was administered. This intervention led to a reduction in pro-inflammatory Th17 cells and an increase in anti-inflammatory Treg cells, ultimately ameliorating thyroid inflammation. nih.govresearchgate.net This methodology demonstrates how genetic manipulation, even when not germline, can be used to study the therapeutic potential of targeting miR-326.
Table 1: Examples of Genetically Engineered Mouse Models in miR-326 Research
| Model Type | Genetic Modification | Key Finding | Disease Context |
|---|---|---|---|
| Knockout Mouse | Homozygous null mutation of Mir326 | Reduced neurological damage | Hypoxic-Ischemic Brain Injury |
Xenograft Models for Tumorigenesis Studies
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of cancer research. They are frequently used to evaluate the tumor-suppressor or oncogenic role of molecules like miR-326.
Multiple studies have utilized xenograft models to confirm the tumor-suppressive function of miR-326 in various cancers. In non-small cell lung cancer (NSCLC), A549 cells were transfected to overexpress miR-326 and then injected into nude mice. The results showed that mice with miR-326-overexpressing cells developed significantly smaller tumors compared to the control group. dovepress.comnih.gov This inhibitory effect on tumor growth in vivo highlights the potential of miR-326 as a therapeutic agent. nih.govdovepress.com
Similar findings have been observed in glioblastoma research. Overexpression of miR-326 in glioma cells was shown to decrease tumorigenesis in xenograft models, often by targeting specific oncogenes like NOB1 and modulating signaling pathways such as the MAPK pathway. researchgate.net These studies consistently demonstrate that restoring miR-326 levels can impede the growth of human tumors in a living model system.
Table 2: Summary of miR-326 Xenograft Model Studies
| Cancer Type | Cell Line | miR-326 Modulation | Outcome | Key Target/Pathway |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549, H838 | Overexpression | Inhibited tumor growth | Phox2a, CCND1 |
| Glioblastoma | Various glioma cell lines | Overexpression | Decreased tumorigenesis | NOB1, MAPK Pathway |
Induced Disease Models (e.g., Stress Models, Fibrosis Models, Dry Eye Models)
Induced disease models are crucial for studying pathologies that are not inherently oncogenic or based on germline mutations. These models involve subjecting animals to specific treatments or environmental conditions to provoke a disease state, after which the role of molecules like miR-326 can be investigated.
The most prominent use of induced models in miR-326 research is in the field of fibrosis. The bleomycin-induced mouse model of pulmonary fibrosis is a well-established method to study idiopathic pulmonary fibrosis (IPF). Research has shown that miR-326 is significantly downregulated in the lungs of mice with bleomycin-induced fibrosis, mirroring the expression pattern seen in human IPF patients. gsea-msigdb.orgnih.gov
In these models, therapeutic restoration of miR-326 levels, often via intranasal delivery of miR-326 mimics, has been shown to be effective. This treatment attenuates the fibrotic response, reduces collagen deposition, and inhibits the expression of pro-fibrotic genes like TGF-β1. nih.govnih.govnih.gov Mechanistically, miR-326 has been found to post-translationally regulate Nuclear Factor I-B (NFIB), a transcription factor critical for lung maturation, thereby reversing aspects of fibrosis. gsea-msigdb.orgnih.gov Studies in cardiac fibrosis models have also noted the dysregulation of miR-326, suggesting its broader role in fibrotic diseases. nih.gov
While the outline includes stress and dry eye models, current literature prominently features fibrosis models in the context of miR-326 research.
Bioinformatic and Computational Approaches
Bioinformatics is a critical component of miRNA research, providing the means to predict gene targets and understand the broader biological pathways that miRNAs regulate.
Prediction of miR-326 Target Genes
The function of a miRNA is defined by the genes it post-transcriptionally silences. Computational algorithms are essential for predicting which messenger RNAs (mRNAs) a specific miRNA, such as miR-326, can bind to and regulate. These predictions are typically based on sequence complementarity, particularly in the miRNA "seed region" (nucleotides 2-8), binding energy, and evolutionary conservation of the target site across species.
Several widely-used prediction algorithms and databases have been employed to identify potential targets of miR-326. These include:
TargetScan : This algorithm predicts targets by searching for conserved sites that match the miRNA seed region. nih.gov
miRanda (microRNA.org) : This tool uses a weighted alignment score based on sequence complementarity and the thermodynamic stability of the miRNA-mRNA duplex. nih.govnih.gov
PicTar : This algorithm identifies common targets of miRNAs by analyzing genome-wide alignments across multiple vertebrate species.
miRDB : This database provides miRNA target predictions and functional annotations generated by the MirTarget algorithm. gsea-msigdb.org
Using these tools, researchers have predicted a multitude of miR-326 targets. These in silico predictions serve as a vital starting point for experimental validation, which is often carried out using techniques like dual-luciferase reporter assays to confirm a direct physical interaction between miR-326 and the 3' UTR of the predicted target gene. nih.govnih.gov
Table 3: Computationally Predicted and Validated Gene Targets of miR-326
| Target Gene | Prediction Tool(s) | Disease Context | Validation Method |
|---|---|---|---|
| Phox2a | Not Specified | Non-Small Cell Lung Cancer | Luciferase Assay |
| CCND1 | Not Specified | Non-Small Cell Lung Cancer | Western Blot |
| NOB1 | Not Specified | Glioma, Colorectal Cancer | Luciferase Assay |
| TWIST1 | TargetScan, MicroRNA.org | Endometrial Cancer | Luciferase Assay |
| MUC1 | Not Specified | Prostatic Carcinoma | Luciferase Assay |
| FSCN1 | Not Specified | Gastric Cancer | Luciferase Assay |
| ELK1 | Not Specified | Cervical Cancer | Luciferase Assay |
| ADAM17 | Not Specified | Non-Small Cell Lung Cancer | Luciferase Assay |
| SIRT1 | StarBase, RNAInter, miRanda | Non-Small Cell Lung Cancer | Luciferase Assay |
Network Analysis and Pathway Enrichment
Once a list of predicted or validated target genes for miR-326 is established, the next step is to understand their collective biological significance. Network analysis and pathway enrichment are computational methods used to place these genes into a broader functional context.
Network analysis helps to visualize and analyze the complex interactions between miR-326, its direct targets, and other molecules in the cell. These networks can reveal that a single miRNA can regulate multiple genes within the same signaling pathway or that several miRNAs may converge on a single critical gene. For example, analysis has revealed that miR-326 is itself regulated by other non-coding RNAs, such as the long non-coding RNA HOTAIR, forming a regulatory axis (e.g., HOTAIR-miR-326-Phox2a) that influences cancer progression. nih.gov
Pathway enrichment analysis is a statistical method used to determine whether the known biological pathways or functional gene sets are over-represented in the list of miR-326 targets. Tools like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to categorize the target genes. This approach has been instrumental in linking miR-326 to critical cancer-related pathways, including:
MAPK Signaling Pathway : A central pathway regulating cell proliferation, differentiation, and survival, which is impacted by miR-326's targeting of genes like NOB1. researchgate.net
PI3K/Akt Signaling Pathway : Crucial for cell growth and survival, this pathway is influenced by miR-326 in various cancers.
TGF-β Signaling Pathway : A key pathway in fibrosis and epithelial-mesenchymal transition (EMT), directly modulated by miR-326's targeting of TGF-β1. nih.gov
Cell Cycle Regulation : Evidenced by the targeting of key cell cycle proteins like Cyclin D1 (CCND1). nih.gov
These computational analyses provide a systems-level view of miR-326's function, suggesting that it acts as a critical node in regulatory networks that control fundamental cellular processes like proliferation, migration, and tissue remodeling.
A note on the subject: The initial request was for an article on the chemical compound "DP-326." However, extensive searches did not yield information on a chemical compound with this designation. The provided outline was explicitly for "miR-326 Studies." Therefore, this article has been generated to align with the detailed outline on the microRNA, miR-326.
Table of Mentioned Compounds
| Gene/Protein Name | Full Name |
| ADAM17 | A Disintegrin and Metalloproteinase Domain 17 |
| CCND1 | Cyclin D1 |
| ELK1 | ETS Like-1 protein |
| FSCN1 | Fascin Actin-Bundling Protein 1 |
| MUC1 | Mucin 1, Cell Surface Associated |
| NFIB | Nuclear Factor I-B |
| NOB1 | NIN1 Binding Protein 1 Homolog |
| PD-L1 | Programmed Death-Ligand 1 |
| Phox2a | Paired Like Homeobox 2a |
| SIRT1 | Sirtuin 1 |
| TGF-β1 | Transforming Growth Factor Beta 1 |
| TWIST1 | Twist Family BHLH Transcription Factor 1 |
Mechanistic Biomarker Potential of Mir 326
Role in Disease Stratification and Progression (preclinical/mechanistic)
Studies have demonstrated that aberrant expression of miR-326 is involved in the pathogenesis and progression of numerous diseases, suggesting its utility in disease stratification. In cancer, miR-326 often functions as a tumor suppressor, and its downregulation is frequently observed and correlated with unfavorable prognosis, tumor development, metastasis, and progression in various cancer types, including gastric cancer, prostatic carcinoma, esophageal squamous cell carcinoma, and non-small cell lung cancer (NSCLC). nih.gov For instance, low expression of miR-326 in gastric cancer has been associated with clinical stage, tumor depth, lymph nodes, and distant metastasis. nih.gov Similarly, in osteosarcoma, lower expression of miR-326 is associated with distant metastasis and a more advanced clinical stage. researchgate.netnih.gov
The mechanistic basis for these associations lies in miR-326's ability to target genes involved in key cancer-related processes such as proliferation, migration, invasion, and apoptosis. For example, miR-326 has been shown to inhibit tumor proliferation in NSCLC by targeting Cyclin D1 (CCND1) nih.gov and suppress nucleosome-binding protein 1 (NSBP1), thereby impeding cell proliferation and invasion. spandidos-publications.com In gastric cancer, downregulation of miR-326 promotes metastasis by targeting Fascin 1 (FSCN1). nih.gov In breast cancer, miR-326 has been reported to repress cell metastasis by targeting B7-H3. nih.gov Furthermore, miR-326 can target SOX12 to inhibit breast cancer cell proliferation, migration, and invasion. portlandpress.com In prostatic carcinoma, it exerts a tumor-suppressive role by negatively regulating Mucin1 (MUC1). nih.gov
In autoimmune diseases, miR-326 is also implicated mechanistically. It is involved in the pathogenesis of Multiple Sclerosis (MS) and Systemic Lupus Erythematosus (SLE) by regulating the differentiation and function of immune cells, particularly Th17 cells. tandfonline.comjst.go.jpnih.gov MiR-326 mediates Th17 differentiation by interfering with the translation of Ets-1, a negative regulator of Th17 differentiation. tandfonline.com Elevated levels of miR-326 have been observed in SLE patients, and overexpression of miR-326 in B cells has been shown to enhance their responsiveness and promote autoantibody production through downregulating Ets-1 in a preclinical model. nih.gov In Behcet's disease, increased expression of miR-326 has been observed and correlated with uveitis and severe eye involvement, suggesting its potential for predicting organ involvement. tandfonline.com
The mechanistic links between miR-326 expression and disease characteristics in these preclinical and clinical observations support its potential for stratifying patients based on disease severity, predicted progression, and underlying molecular mechanisms.
Utility in Preclinical Efficacy Assessment
MiR-326's mechanistic involvement in disease pathways suggests its potential utility in preclinical efficacy assessment of therapeutic interventions. By modulating the expression or activity of miR-326 or its targets, therapeutic strategies could be evaluated for their impact on disease-relevant processes.
For instance, in preclinical studies of pulmonary fibrosis, restoration of miR-326 levels by delivery of miR-326 mimics was sufficient to inhibit TGF-β1 expression and attenuate the fibrotic response. atsjournals.org This indicates that miR-326 can counteract profibrotic pathways, and assessing miR-326 levels or the expression of its targets (like TGF-β1, Ets1, Smad3, MMP-9) could serve as a measure of therapeutic efficacy in preclinical models of fibrosis. atsjournals.org
In cancer, given miR-326's role as a tumor suppressor and its influence on proliferation, migration, and invasion, therapeutic agents aimed at restoring miR-326 expression or mimicking its effects could be evaluated in preclinical cancer models. Changes in tumor growth, metastasis, and the expression of miR-326 target genes (e.g., SOX12, NSBP1, FSCN1, MUC1, CCND1) could serve as indicators of therapeutic response. nih.govspandidos-publications.comportlandpress.com
Furthermore, miR-326 has been implicated in chemotherapy resistance. nih.govfrontiersin.org Studies have shown that miR-326 regulates the expression of genes like ABCC1, which is involved in drug resistance. nih.gov Assessing miR-326 levels or the expression of resistance-related targets in preclinical models could help predict and evaluate the effectiveness of chemotherapy or strategies to overcome resistance. nih.govfrontiersin.org For example, circulating miR-326 has been investigated as a potential predictive biomarker for response to neoadjuvant chemotherapy in locally advanced cervical cancer, showing differential expression in responders versus non-responders in a clinical study, suggesting its potential for preclinical assessment in similar contexts. frontiersin.org
Development of Diagnostic Tools (preclinical context)
The consistent and disease-specific alterations in miR-326 expression observed in preclinical and clinical studies highlight its potential for the development of diagnostic tools. In a preclinical context, detection and quantification of miR-326 levels in relevant biological samples (e.g., tissues, serum, plasma, exosomes) could serve as a diagnostic marker.
Studies have shown that miR-326 expression is significantly decreased in the serum and tumor cells of osteosarcoma patients compared to healthy controls, and serum miR-326 has shown potential as a diagnostic marker with a notable area under the ROC curve in a preclinical assessment. researchgate.netnih.gov Similarly, dysregulation of miR-326 has been observed in the plasma of prostate cancer patients, suggesting its potential as a diagnostic tool, although the direction of dysregulation can vary depending on the sample type and study. mdpi.com
Exosomal miR-326 has also shown potential as a diagnostic biomarker in preclinical studies of B-ALL, where its expression levels in exosomes from patients were significantly different compared to controls, and ROC analysis indicated its ability to distinguish between cases and controls. researchgate.net
The mechanistic understanding of how miR-326 contributes to disease pathogenesis strengthens its candidature as a diagnostic marker. By reflecting the underlying molecular alterations, miR-326 levels can provide a signature indicative of the disease state. Preclinical research focuses on validating the sensitivity and specificity of miR-326 detection methods and establishing appropriate cutoff values for diagnostic purposes in various diseases. While many studies are still in the preclinical or early clinical validation phases, the consistent findings across different diseases underscore the promise of miR-326 as a component of future diagnostic tools.
Table of Relevant Molecules
| Name | Type | PubChem CID (if applicable) | Other Identifiers |
| miR-326 | RNA Gene | N/A | HGNC: 31769, NCBI Gene: 442900, Ensembl: ENSG00000199090, OMIM®: 613755 genecards.org |
| Ets-1 | Protein | N/A | Gene ID: 2115 (Human) |
| SOX12 | Protein | N/A | Gene ID: 6664 (Human) |
| NSBP1 | Protein | N/A | Gene ID: 124139 (Human) |
| PDK2 | Protein | N/A | Gene ID: 5164 (Human) |
| Bcl-2 | Protein | N/A | Gene ID: 596 (Human) |
| Adam17 | Protein | N/A | Gene ID: 6868 (Human) |
| Phox2a | Protein | N/A | Gene ID: 5371 (Human) |
| FSCN1 | Protein | N/A | Gene ID: 3983 (Human) |
| B7-H3 | Protein | N/A | Gene ID: 80381 (Human) |
| CCND1 | Protein | N/A | Gene ID: 595 (Human) |
| MUC1 | Protein | N/A | Gene ID: 4582 (Human) |
| SMAD1 | Protein | N/A | Gene ID: 4086 (Human) |
| SMAD4 | Protein | N/A | Gene ID: 4089 (Human) |
| TGF-β1 | Protein | N/A | Gene ID: 7039 (Human) |
Data Table: MiR-326 Expression and Disease Association (Selected Examples from Search Results)
| Disease | Sample Type | MiR-326 Expression Level (vs. Control) | Associated Outcome | Source |
| Multiple Sclerosis (Relapsing Phase) | Peripheral Blood Lymphocytes | Upregulated | Discrimination between relapsing and remitting phases | nih.gov |
| Behcet's Disease | Serum | Higher | Prediction of uveitis and severe eye involvement | tandfonline.com |
| Colorectal Cancer | Tumor Tissue | Downregulated | Good biomarker potential (AUC 0.827) | mdpi.com |
| Gastric Cancer | Tumor Tissue | Downregulated | Unfavorable prognosis, tumor development, metastasis | nih.gov |
| Osteosarcoma | Serum, Tumor Cells | Decreased | Potential diagnostic and prognostic marker, metastasis | researchgate.netnih.gov |
| Prostate Cancer | Plasma | Upregulated (in one study) | Higher likelihood of developing disease | mdpi.com |
| Non-Small Cell Lung Cancer | Tumor Tissue | Downregulated | Poor prognosis, inhibited proliferation and invasion | nih.govspandidos-publications.com |
| Cervical Cancer | Circulating | Differential expression after NACT | Prediction of response to neoadjuvant chemotherapy | frontiersin.org |
| Pulmonary Fibrosis | Lung Specimens | Diminished | Association with increased TGF-β1 expression | atsjournals.org |
| Systemic Lupus Erythematosus | Patients | Increased | Association with B cell hyperactivity, autoantibodies | nih.gov |
Note: The direction of miR-326 expression change can be disease and context-specific.
Preclinical Therapeutic Strategies and Modalities Targeting Mir 326
miR-326 Overexpression Strategies (e.g., mimics)
Overexpression strategies for miR-326 typically involve introducing synthetic miR-326 mimics into target cells. These mimics are designed to replicate the function of endogenous miR-326, aiming to restore its tumor-suppressor or regulatory roles that may be diminished in disease states.
Preclinical studies have demonstrated the potential of miR-326 mimics in various contexts. For instance, in hepatocellular carcinoma (HCC), where miR-326 is often downregulated, delivering a miR-326 mimic using gold nanoparticles increased miR-326 expression. This led to the promotion of apoptosis, modulation of the epithelial-to-mesenchymal transition (EMT) phenotype, and inhibition of cell invasion and migration in vitro. Tumor growth inhibition was also observed in vivo in a hepatocellular carcinoma model treated with the nanoconjugate carrying the miR-326 mimic. nih.govacs.org
In the context of pulmonary fibrosis, intranasal delivery of hairpin nucleotides mimicking miR-326 was sufficient to inhibit TGF-β1 expression and attenuate the fibrotic process in a bleomycin-induced lung fibrosis model in mice. atsjournals.orgresearchgate.net This suggests that restoring miR-326 levels can counteract pro-fibrotic pathways.
In breast cancer, overexpression of miR-326 has been shown to sensitize cells to chemotherapy agents like doxorubicin (B1662922) and paclitaxel (B517696). nih.gov This effect is linked to miR-326 targeting ITGA5 and inhibiting the FAK/Src pathway, which can overcome fibronectin-driven chemotherapy resistance. nih.govresearchgate.net
Data from preclinical studies using miR-326 mimics:
| Disease Model | Delivery System | Observed Effects (In Vitro) | Observed Effects (In Vivo) | Source |
| Hepatocellular Carcinoma | Gold Nanoparticles | Increased apoptosis, modulated EMT, inhibited invasion and migration, inhibited proliferation | Tumor growth inhibition | nih.govacs.org |
| Pulmonary Fibrosis | Intranasal delivery (mimics) | Not specified in snippet | Inhibited TGF-β1 expression, attenuated fibrotic response | atsjournals.orgresearchgate.net |
| Triple-Negative Breast Cancer | Not specified in snippet | Increased sensitivity to doxorubicin and paclitaxel, inhibited FAK/Src pathway | Potentiated efficacy of doxorubicin, decreased tumor growth | nih.govresearchgate.net |
| Gastric Cancer | Not specified in snippet | Inhibited cell proliferation, induced G2/M arrest | Not specified in snippet | ingentaconnect.com |
miR-326 Knockdown Strategies (e.g., sponges, inhibitors)
MiR-326 knockdown strategies aim to reduce the expression or activity of miR-326, typically using synthetic molecules such as miRNA sponges or inhibitors. This approach is employed when miR-326 is found to be overexpressed and acting as an oncogene or contributing to disease pathology.
Synthetic miR-326 sponges have been explored in the context of neuroinflammatory disorders where miR-326 is often downregulated. preprints.orgmdpi.comresearchgate.net In this scenario, the sponges are used to fine-tune immune responses by balancing pro- and anti-inflammatory pathways and have shown potential in improving survival rates in preclinical models. preprints.orgmdpi.comresearchgate.net
In T-cell Acute Lymphoblastic Leukemia (T-ALL), miR-326 has been implicated in resistance to asparaginase (B612624), a key chemotherapeutic agent. ssu.ac.irssu.ac.ir Overexpression of miR-326 reduces the expression of E2F1, which in turn upregulates ASNS, leading to asparagine synthesis by T-ALL cells and conferring resistance to asparaginase. ssu.ac.ir The suppression of ASNS expression by targeting miR-326 may overcome asparaginase resistance and enhance therapeutic outcomes. ssu.ac.ir A combination of asparaginase and miR-326 inhibitors has shown better responses in resistant preclinical models of T-ALL. ssu.ac.ir
MiRNA sponges are constructs designed with multiple binding sites for specific miRNAs, effectively sequestering them and preventing their interaction with target mRNAs. ssu.ac.ir This can provide a continuous approach to miRNA inhibition, potentially leading to long-term therapeutic efficacy. ssu.ac.ir
Data from preclinical studies using miR-326 knockdown strategies:
| Disease Model | Strategy (e.g., sponge, inhibitor) | Observed Effects | Source |
| Neuroinflammatory Disorders | Synthetic sponges | Fine-tuned immune responses, balanced pro- and anti-inflammatory pathways, improved survival rates (in models) | preprints.orgmdpi.comresearchgate.net |
| T-cell Acute Lymphoblastic Leukemia | Inhibitors | Suppressed ASNS expression, overcame asparaginase resistance, enhanced therapeutic outcome (in models) | ssu.ac.ir |
Delivery Systems for miR-326 Modulators (e.g., viral vectors, nanoparticles)
Effective delivery of miRNA modulators, such as mimics and inhibitors, to target cells and tissues is a significant challenge in developing miRNA-based therapies. Various delivery systems are being explored in preclinical studies to overcome issues like degradation in circulation, off-target effects, and poor cellular uptake. mdpi.commdpi.commit.edu
Nanoparticles have emerged as promising carriers for miRNA modulators. Different types of nanoparticles, including gold nanoparticles, superparamagnetic iron oxide nanoparticles (SPIONs), polymeric nanoparticles, and liposomes, have been investigated. nih.govacs.orgmdpi.commit.eduresearchgate.netmdpi.compeerj.comwalshmedicalmedia.com Gold nanoparticles, for instance, have been used to deliver miR-326 mimics in hepatocellular carcinoma models, showing effective increased miR-326 expression and subsequent therapeutic effects both in vitro and in vivo. nih.govacs.orgresearchgate.net SPIONs have also been shown to be effective carriers for miR-326, suppressing cell proliferation in endometrial carcinoma cells in vitro. researchgate.net Nanoparticles can protect the miRNA payload from degradation, enhance cellular uptake, and can be functionalized for targeted delivery to specific cell types or tissues. mdpi.commit.edumdpi.com
Viral vectors, including lentiviral vectors, adenoviral vectors, and adeno-associated virus (AAV) vectors, are also utilized for delivering miRNA expression cassettes. mdpi.commdpi.comnih.govnih.govfrontiersin.org These vectors can facilitate the expression of miRNAs within target cells, leading to sustained modulation of miRNA levels. Viral vectors offer efficient gene transfer, but considerations such as immunogenicity and packaging capacity are important in their design and application. mdpi.comnih.gov Lentiviral vectors have been used in preclinical models for delivering tumor-suppressive miRNAs. mdpi.com
Summary of delivery systems for miR-326 modulators in preclinical studies:
| Delivery System Type | Examples Used for miR-326 Modulators | Advantages | Considerations | Source |
| Nanoparticles | Gold NPs, SPIONs | Protection of payload, enhanced cellular uptake, potential for targeting | Toxicity, transportation, encapsulation efficiency | nih.govacs.orgmdpi.commit.eduresearchgate.netmdpi.compeerj.comwalshmedicalmedia.comresearchgate.net |
| Viral Vectors | Lentiviral, Adenoviral, AAV | Efficient gene transfer, potential for sustained expression | Immunogenicity, packaging capacity | mdpi.commdpi.comnih.govnih.govfrontiersin.org |
Combinatorial Preclinical Approaches with Existing Therapies
Combining miRNA-based therapies with existing treatment modalities is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required dosage of conventional drugs. Preclinical studies have explored the combination of miR-326 modulation with chemotherapy in various cancer types.
In triple-negative breast cancer (TNBC), overexpression of miR-326 has been shown to potentiate the efficacy of doxorubicin and paclitaxel both in vitro and in vivo. nih.govresearchgate.net The combination treatment led to a more prominent decrease in tumor growth compared to single-agent treatments. nih.govresearchgate.net
In T-ALL, combining miR-326 inhibitors with asparaginase has demonstrated better responses in resistant preclinical models. ssu.ac.ir This combination strategy aims to overcome the resistance mechanism mediated by miR-326 upregulation. ssu.ac.ir
Furthermore, nanoparticle-based delivery systems can facilitate the co-delivery of miRNA modulators and conventional chemotherapeutics. This approach can lead to synergistic effects and improved therapeutic outcomes. For example, while not specifically for miR-326 in this instance, the co-delivery of other miRNAs with small-molecule chemotherapy drugs in tumor sites represents a promising strategy to fight cancer progression in mice. mdpi.com The use of gold nanoconjugates has also been explored in combination with chemotherapeutic agents like cisplatin (B142131) to increase antimetastatic effects and decrease tumor growth in mouse models, highlighting the potential for similar combinatorial approaches with miR-326 modulators. nih.gov
Preclinical studies on combinatorial approaches involving miR-326:
| Disease Model | miR-326 Modality | Combined Therapy | Observed Effects (Preclinical) | Source |
| Triple-Negative Breast Cancer | Overexpression | Doxorubicin, Paclitaxel | Potentiated chemotherapy efficacy, reduced tumor growth | nih.govresearchgate.net |
| T-cell Acute Lymphoblastic Leukemia | Inhibition | Asparaginase | Overcame resistance, enhanced therapeutic outcome | ssu.ac.ir |
These preclinical findings highlight the potential of targeting miR-326 through various strategies and delivery systems, both as a monotherapy and in combination with existing treatments, for different diseases.
Compound Names and PubChem CIDs
Based on the search results and the scope of the provided outline, specific chemical compounds with corresponding PubChem CIDs that function solely as miR-326 modulators (mimics, inhibitors, sponges) were not the primary focus. The research discussed general strategies and delivery systems. Therefore, a table listing specific compounds and their CIDs is not applicable in this context.
Future Directions in Mir 326 Research
Elucidating Novel Molecular Targets and Pathways
A key area of future miR-326 research involves the identification and validation of novel molecular targets and the comprehensive mapping of the signaling pathways it influences. MiRNAs exert their regulatory effects by binding to the 3'-untranslated regions (UTRs) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. Elucidating these interactions is fundamental to understanding miR-326's biological functions.
Studies have already identified several direct targets of miR-326 across different biological contexts. For instance, Bcl-xL (BCL2L1), an anti-apoptotic protein, has been validated as a direct target of miR-326, mediating apoptosis in human platelets dovepress.com. In endometrial cancer, miR-326 regulates epithelial-mesenchymal transition (EMT) and metastasis by targeting TWIST1 mdpi.com. Research in hepatocellular carcinoma identified LIM and SH3 protein 1 (LASP1) as a direct target, through which miR-326 inhibits cell proliferation and invasion and activates apoptosis cnr.it. In melanoma, miR-326 acts as a tumor suppressor by directly targeting KRAS and subsequently suppressing the AKT and ERK signaling pathways spandidos-publications.com.
Further research is needed to uncover additional targets and to understand the complex regulatory networks in which miR-326 participates. This includes investigating its impact on various signaling cascades such as the TGF-β1/Smad3 pathway, which is inhibited by miR-326 in the context of intrauterine adhesions nih.gov. Other pathways potentially regulated by miR-326 include Hedgehog signaling, PI3K, Ras, and JNK pathways, among others, depending on the cell type and disease context spandidos-publications.comarchivesofmedicalscience.comdovepress.com. Future studies will likely employ advanced transcriptomic and proteomic approaches, coupled with sophisticated bioinformatics tools and experimental validation techniques like luciferase reporter assays, to build a more complete picture of the miR-326 interactome and its downstream effects. Understanding these intricate molecular relationships is crucial for developing targeted therapies.
Investigating miR-326 in Emerging Disease Areas
The involvement of miR-326 has been reported in a growing number of diseases, particularly various cancers and autoimmune disorders. Future research will continue to explore its roles in these established areas and investigate its potential implications in emerging disease fields.
In oncology, miR-326 has been characterized as a tumor suppressor in numerous cancers, including cervical cancer, endometrial cancer, breast cancer, gastric cancer, colorectal cancer (CRC), hepatocellular carcinoma (HCC), lung cancer, esophageal squamous cell carcinoma (ESCC), osteosarcoma (OSC), glioma, pancreatic adenocarcinoma (PaCa), melanoma, and prostate cancer (PCa) mdpi.comcnr.itspandidos-publications.comdovepress.comjst.go.jpresearchgate.netnih.gov. Its dysregulation is often associated with tumor progression, metastasis, and prognosis mdpi.comcnr.it. Future studies will likely delve deeper into the specific mechanisms by which miR-326 influences these diverse cancer types, potentially identifying it as a prognostic biomarker or therapeutic target mdpi.comdovepress.comjst.go.jpmdpi.com. For example, circulating miR-326 is being investigated as a potential predictive biomarker for the response to neoadjuvant chemotherapy in locally advanced cervical cancer frontiersin.org.
Beyond cancer, miR-326 is increasingly recognized for its role in autoimmune diseases. It has been implicated in the pathogenesis of systemic lupus erythematosus (SLE) by regulating B cell activity and autoantibody production nih.gov. Studies also suggest its involvement in Type 1 Diabetes Mellitus (T1DM), Immune Thrombocytopenia (ITP), and Multiple Sclerosis (MS) jst.go.jpresearchgate.net. Further research is needed to fully understand the complex interplay between miR-326 and the immune system and its contribution to the development and progression of various autoimmune conditions.
Emerging areas of investigation include the role of miR-326 in conditions like intrauterine adhesion, where it has been shown to inhibit endometrial fibrosis nih.gov, and bronchial asthma, where its reduced expression in airway smooth muscle cells may play a role in inflammation and autophagy dovepress.com. Exploring miR-326 in a wider range of diseases could uncover novel therapeutic avenues and diagnostic markers.
Advancements in Preclinical Modeling and Methodologies
Translating the findings from in vitro studies to clinical applications requires robust preclinical modeling and advanced methodologies. Future directions in miR-326 research will focus on improving these aspects to better evaluate the therapeutic potential of targeting miR-326.
Preclinical studies often utilize in vitro cell line experiments and in vivo animal models, such as mouse models, to mimic human disease conditions cnr.itnih.govmdpi.com. Advancements in preclinical modeling include the development of more sophisticated animal models that better recapitulate the complexity of human diseases, including patient-derived xenograft models for cancer research. The use of genetically modified models to manipulate miR-326 expression will also be crucial for understanding its causal roles in disease development.
Methodological advancements are equally important. Techniques like RT-qPCR, Western blot, and luciferase reporter assays remain fundamental for studying miR-326 expression levels, target validation, and pathway analysis mdpi.comcnr.itnih.gov. However, future research will increasingly leverage high-throughput technologies such as miRNA sequencing and single-cell analysis to gain a more detailed understanding of miR-326 expression patterns and functions in heterogeneous cell populations within tissues.
The development of miRNA-based therapeutics, such as miRNA mimics and inhibitors, is a significant area of preclinical research nih.govmdpi.com. MiRNA mimics are synthetic double-stranded RNAs designed to restore the function of downregulated tumor-suppressor miRNAs, while anti-miRs or antagomirs are used to inhibit the activity of oncogenic miRNAs nih.govmdpi.com. Challenges remain in the effective and safe delivery of these molecules to target tissues, as well as minimizing off-target effects cnr.itmdpi.com. Future research will focus on developing improved delivery systems, such as nanoparticles and liposomes, and refining the design of mimics and inhibitors to enhance specificity and reduce toxicity mdpi.com. Preclinical imaging techniques, including bioluminescence and fluorescence imaging, are also being advanced to track the delivery and evaluate the therapeutic efficacy of miRNA-based interventions in real-time in animal models cnr.it.
Q & A
How to formulate a precise and feasible research question for studying DP-326?
- Methodological Answer : A well-defined research question must meet five criteria: feasibility (alignment with experimental resources and timelines), originality (addressing gaps in existing literature), significance (contributing to scientific understanding of this compound), precision (avoiding vague terms), and ethical compliance (e.g., safe handling protocols). Begin with a literature review to identify gaps, then narrow the scope using iterative refinement. For example: "How does this compound interact with [specific biological target or chemical pathway] under [defined experimental conditions]?" Tools like PICO (Population, Intervention, Comparison, Outcome) frameworks can help structure questions .
Q. What experimental design considerations are critical for investigating this compound's mechanisms?
- Methodological Answer : Use controlled variables (e.g., temperature, pH, concentration) to isolate this compound’s effects. Include replication (≥3 trials) to ensure reliability. For in vitro studies, validate cell line compatibility or enzyme activity assays. For synthesis, document purity thresholds (e.g., HPLC ≥95%) and stability tests. Reference experimental protocols from peer-reviewed studies on structurally similar compounds to ensure methodological rigor .
Q. What are the best practices for data collection and validation in this compound research?
- Methodological Answer : Adopt a triangulation approach :
- Primary Data : Use calibrated instruments (e.g., mass spectrometry for molecular weight confirmation).
- Secondary Data : Compare results with published datasets (e.g., crystallography databases).
- Validation : Apply statistical tests (e.g., ANOVA for variability assessment) and cross-check with independent assays (e.g., NMR for structural verification).
Maintain a lab notebook with timestamps and raw data backups to ensure traceability .
Advanced Research Questions
Q. How to address contradictions between this compound experimental data and existing literature?
- Methodological Answer : Conduct a systematic discrepancy analysis :
Re-examine Assumptions : Verify if experimental conditions (e.g., solvent polarity, incubation time) match prior studies.
Control Checks : Confirm reagent purity and instrument calibration.
Contextual Factors : Assess differences in biological models (e.g., murine vs. human cell lines).
Statistical Reconciliation : Use meta-analysis tools to quantify variability across studies.
Publish negative results to contribute to collective troubleshooting efforts .
Q. What methodologies are effective for synthesizing this compound in controlled laboratory settings?
- Methodological Answer : Follow a stepwise synthesis protocol :
Q. How to ensure reproducibility and minimize variability in this compound studies?
- Methodological Answer : Implement standard operating procedures (SOPs) for:
- Sample Preparation : Define storage conditions (e.g., -80°C aliquots).
- Instrument Calibration : Daily baseline checks for spectrophotometers.
- Blinded Analysis : Assign coded samples to reduce observer bias.
Use open-access platforms like Zenodo to share raw datasets and computational scripts, enabling independent verification .
Data Analysis and Interpretation
Q. How to interpret conflicting results from this compound dose-response assays?
- Methodological Answer : Apply dose-response modeling (e.g., Hill equation) to distinguish between biological variability and methodological artifacts. Use confidence intervals (95% CI) to assess significance. If outliers persist, conduct sensitivity analyses or explore alternative mechanisms (e.g., allosteric modulation vs. competitive inhibition) .
Q. What statistical frameworks are suitable for analyzing this compound’s pharmacokinetic data?
- Methodological Answer : Employ non-compartmental analysis (NCA) for AUC and half-life calculations. For complex models, use compartmental analysis (e.g., WinNonlin®) to estimate absorption/distribution rates. Validate with bootstrap resampling (1,000 iterations) to confirm robustness .
Ethical and Reporting Standards
Q. How to comply with ethical guidelines in this compound research involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
Q. How to structure a this compound research paper for high-impact journals?
- Methodological Answer :
Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on: - Abstract : Highlight novelty (e.g., first evidence of this compound’s anti-inflammatory effects).
- Methods : Detail synthesis/analysis protocols for replication.
- Supplementary Materials : Upload raw spectra, code, and datasets.
Use tools like CONSORT for clinical trials or STROBE for observational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
